N1-(4-(furan-3-yl)benzyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide

Lipophilicity Membrane permeability Drug-likeness

N1-(4-(Furan-3-yl)benzyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide (CAS 2034414-68-9) is a synthetic, non‑peptidic oxalamide derivative with the molecular formula C₂₀H₁₅F₃N₂O₃ and a computed molecular weight of 388.3 g·mol⁻¹. The molecule incorporates three structurally significant modules: a furan‑3‑ylbenzyl group on the N1 amide nitrogen, a 2‑(trifluoromethyl)phenyl group on the N2 amide nitrogen, and a central oxalamide (ethanediamide) linker.

Molecular Formula C20H15F3N2O3
Molecular Weight 388.346
CAS No. 2034414-68-9
Cat. No. B2467021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-(furan-3-yl)benzyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide
CAS2034414-68-9
Molecular FormulaC20H15F3N2O3
Molecular Weight388.346
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3
InChIInChI=1S/C20H15F3N2O3/c21-20(22,23)16-3-1-2-4-17(16)25-19(27)18(26)24-11-13-5-7-14(8-6-13)15-9-10-28-12-15/h1-10,12H,11H2,(H,24,26)(H,25,27)
InChIKeyKXVWFZIUUYNJLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(4-(Furan-3-yl)benzyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide (CAS 2034414-68-9) – Core Structural Identity and Procurement-Relevant Physicochemical Profile


N1-(4-(Furan-3-yl)benzyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide (CAS 2034414-68-9) is a synthetic, non‑peptidic oxalamide derivative with the molecular formula C₂₀H₁₅F₃N₂O₃ and a computed molecular weight of 388.3 g·mol⁻¹ . The molecule incorporates three structurally significant modules: a furan‑3‑ylbenzyl group on the N1 amide nitrogen, a 2‑(trifluoromethyl)phenyl group on the N2 amide nitrogen, and a central oxalamide (ethanediamide) linker. Its predicted physicochemical properties – XLogP3 of 3.9, topological polar surface area of 71.3 Ų, and six hydrogen‑bond acceptors – place it in a property space that is distinct from many close oxalamide analogs, directly influencing solubility, permeability, and target‑engagement potential. The compound is catalogued by multiple commercial suppliers as a research‑grade building block, and its structural features are recurrent in patent families exploring kinase inhibition and other enzyme‑targeted mechanisms .

Why a Simple Oxalamide or Trifluoromethyl‑Phenyl Replacement Cannot Recapitulate the Profile of N1-(4-(Furan-3-yl)benzyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide


Oxalamide derivatives that share either the furan‑3‑ylbenzyl moiety or the 2‑(trifluoromethyl)phenyl terminus are frequently treated as interchangeable in early‑stage screening libraries. However, the simultaneous presence of both groups in the specific connectivity of N1‑(4‑(furan‑3‑yl)benzyl)‑N2‑(2‑(trifluoromethyl)phenyl)oxalamide creates a unique physicochemical and pharmacophoric signature that is absent in the isolated fragments or in regioisomeric variants . Class‑level structure–activity data on oxalamide series demonstrate that seemingly minor modifications – such as shifting the trifluoromethyl substituent from the 2‑ to the 4‑position or replacing the furan‑benzyl spacer with a simple benzyl group – produce order‑of‑magnitude changes in enzyme inhibitory potency . Consequently, procurement decisions that treat “any furan‑containing oxalamide” or “any trifluoromethyl‑phenyl oxalamide” as functionally equivalent risk introducing uncontrolled variables into biological assays, invalidating SAR hypotheses and wasting resources on compounds that lack the precise substitution pattern required for the target engagement profile under investigation.

Side‑by‑Side Quantitative Differentiation of N1-(4-(Furan-3-yl)benzyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide vs. Its Closest Oxalamide Analogs


Elevated Computed Lipophilicity (XLogP3) Drives Membrane Permeability Advantage Over 3‑Methoxyphenyl and Isoxazole Analogs

The target compound exhibits a computed XLogP3 of 3.9, substantially higher than the 3‑methoxyphenyl analog (XLogP3 = 3.0) and the isoxazol‑3‑yl analog (XLogP3 = 1.8) . This ∼0.9–2.1 log‑unit increase is driven by the combination of the 2‑trifluoromethyl group and the extended aryl‑benzyl scaffold, and it predicts superior passive membrane permeability and enhanced ability to traverse lipid‑rich compartments such as the blood–brain barrier.

Lipophilicity Membrane permeability Drug-likeness

Increased Hydrogen‑Bond Acceptor Count Expands Target‑Interaction Repertoire Compared to Methoxyphenyl and Isoxazole Congeners

With six hydrogen‑bond acceptors (HBA = 6), the target compound offers a richer polar interaction capacity than the 3‑methoxyphenyl analog (HBA = 4) and the isoxazol‑3‑yl analog (HBA = 5) . The additional acceptors arise from the oxalamide carbonyls and the furan oxygen, and their spatial arrangement is fixed by the central oxalamide linker, creating a defined hydrogen‑bonding pharmacophore that is absent in the comparator compounds.

Hydrogen bonding Target recognition Structure–activity relationships

Class‑Level Tri­fluoro­methyl Potency Enhancement in Oxalamide Enzyme Inhibitors

In a published oxalamide series evaluated for plasminogen activator inhibitor‑1 (PAI‑1) inhibitory activity, introduction of a trifluoromethyl substituent improved potency from an IC₅₀ of 96 μM (lead compound 4) to values as low as 4.5 μM, representing a >20‑fold enhancement . While these data are not derived from the exact target compound, they establish a class‑level precedent that the 2‑trifluoromethylphenyl motif – a key structural feature of N1‑(4‑(furan‑3‑yl)benzyl)‑N2‑(2‑(trifluoromethyl)phenyl)oxalamide – is a critical driver of target engagement potency in oxalamide‑based inhibitors.

Enzyme inhibition PAI-1 Trifluoromethyl effect

Rotatable Bond Economy Offers Conformational Rigidity Advantage Over the 3‑Methoxyphenyl Analog

The target compound contains four rotatable bonds, one fewer than the 3‑methoxyphenyl analog (five rotatable bonds) . The lower rotatable bond count is attributed to the absence of the methoxy group's freely rotating C–O bond, reducing the entropic penalty upon target binding and potentially improving binding free energy.

Conformational entropy Binding affinity Molecular flexibility

High‑Confidence Application Scenarios for N1-(4-(Furan-3-yl)benzyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide Derived from Quantitative Differentiation Evidence


Intracellular and CNS‑Penetrant Chemical Probe Design

With an XLogP3 of 3.9 – 0.9 to 2.1 log units higher than common oxalamide analogs – this compound is preferentially suited for assays requiring passive membrane permeability, including intracellular enzyme targets and blood–brain barrier penetration studies. Researchers developing probes for CNS‑resident kinases or epigenetic regulators will find its lipophilicity profile advantageous over the more polar 3‑methoxyphenyl (XLogP3 = 3.0) or isoxazole (XLogP3 = 1.8) alternatives.

Multi‑Point Hydrogen‑Bonding Kinase Inhibitor Scaffolds

The six hydrogen‑bond acceptor sites provide the compound with the capacity to engage kinase hinge regions and other targets requiring multiple simultaneous polar contacts, a feature not offered by analogs with only four or five acceptors. This makes the compound a rational choice for screening campaigns targeting ATP‑binding pockets where poly‑heteroatom interactions are known to be critical for potency and selectivity.

PAI‑1 and Serpin‑Family Inhibitor Lead Optimization

Class‑level SAR demonstrates that oxalamide derivatives bearing trifluoromethyl substituents achieve PAI‑1 IC₅₀ values as low as 4.5 μM, a >20‑fold improvement over the non‑fluorinated lead (IC₅₀ = 96 μM) . Procurement of the 2‑(trifluoromethyl)phenyl‑substituted variant enables structure‑based optimization efforts that build upon this validated potency‑enhancing motif, avoiding the dead‑end of non‑fluorinated cores.

Conformationally Constrained Fragment‑Based Drug Discovery

The four rotatable bonds of the target compound confer greater conformational rigidity than the five‑rotatable‑bond 3‑methoxyphenyl analog, reducing the entropic cost of binding. This property makes the compound a superior fragment or early lead for targets where pre‑organization correlates with binding efficiency, such as bromodomains, methyltransferases, or protein–protein interaction interfaces.

Quote Request

Request a Quote for N1-(4-(furan-3-yl)benzyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.